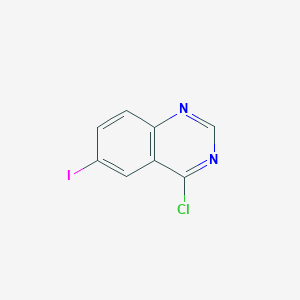

4-Chloro-6-iodoquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAIUOPDSRAOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457722 | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-31-1 | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS: 98556-31-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-iodoquinazoline is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an iodine atom at the 6-position, allows for sequential, regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It details experimental protocols for its synthesis and its conversion to advanced intermediates in drug discovery programs. Furthermore, this document elucidates the biological significance of its derivatives, particularly in the context of inhibiting the EGFR and HER2 signaling pathways, which are critical in various cancers.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light brown to dark grey powder at room temperature.[1][2] Its core structure is a bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring. The physicochemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 98556-31-1 | [3] |

| Molecular Formula | C₈H₄ClIN₂ | [3] |

| Molecular Weight | 290.49 g/mol | [3] |

| Melting Point | 175.0 to 179.0 °C | [2] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [2] |

| Density (Predicted) | 2.017 ± 0.06 g/cm³ | [2] |

| Appearance | Light Brown to Dark Grey Solid | [1][2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [2] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2–8 °C | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its precursor, 6-iodoquinazolin-4-ol. Two common and effective methods are detailed below.

Experimental Protocol 1: Chlorination using Thionyl Chloride

This method employs thionyl chloride as both the chlorinating agent and the solvent, with a catalytic amount of dimethylformamide (DMF).

Procedure:

-

To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[4]

-

Heat the mixture to reflux and maintain for 4.5 hours.[4]

-

After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[4]

-

To ensure complete removal of residual thionyl chloride, dissolve the residue in dichloromethane (DCM) (20 mL), add toluene (50 mL), and evaporate to dryness. Repeat this co-evaporation step once more.[4]

-

The desired product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[4]

Experimental Protocol 2: Chlorination using Oxalyl Chloride

This alternative method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) with DMF.

Procedure:

-

In a reaction flask under a nitrogen atmosphere, cool a solution of 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.[4]

-

Add anhydrous dimethylformamide (DMF) (3.20 mL) to the cooled DCE.[4]

-

Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form during the addition.[4]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[4]

-

Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches to the mixture under a nitrogen flow.[4]

-

Immediately heat the mixture to reflux and maintain for 4.5 hours.[4]

-

Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approximately 300 mL).[4]

-

Extract the aqueous layer with dichloromethane (DCM) (500 mL, followed by 2 x 50 mL).[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound as a brown solid (5.2 g, 99% yield).[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 6-position is ideal for palladium-catalyzed cross-coupling reactions.[4][5] This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, most notably the anticancer drug Lapatinib.[3][6]

Role in Lapatinib Synthesis

Lapatinib is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1] The synthesis of Lapatinib prominently features this compound as a starting material. The general synthetic workflow is as follows:

Experimental Protocol: Synthesis of Lapatinib Intermediate

The first key step in Lapatinib synthesis is the nucleophilic aromatic substitution of the chlorine atom on this compound with a substituted aniline.

Procedure for the synthesis of N-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline:

-

Charge a reaction vessel with 4-chloro-6-iodo-quinazoline and tetrahydrofuran under a nitrogen atmosphere.[7]

-

Add 3-chloro-4-(3-fluorobenzyloxy)aniline (typically 1.0-1.2 equivalents) to the mixture.[3][7]

-

Heat the reaction mixture to 60-65 °C and maintain for approximately 4 hours, monitoring the reaction progress by TLC or HPLC.[3][7]

-

Upon completion, cool the reaction mixture to room temperature (25-30 °C) and stir for 2-3 hours to allow for product precipitation.[7]

-

Filter the resulting solid, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to yield the desired 4-anilinoquinazoline intermediate.[3]

Further Applications and Reactivity

Beyond Lapatinib, the versatile reactivity of this compound makes it a valuable precursor for generating libraries of quinazoline-based compounds for drug discovery. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[8] The nature of the substituent on the aniline ring, as well as the group introduced at the 6-position via cross-coupling, can be systematically varied to optimize potency and selectivity against various kinase targets.[8] Microwave-assisted synthesis has been shown to significantly accelerate the SNAr reaction, reducing reaction times from hours to minutes.[5]

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly Lapatinib, exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action of Lapatinib

Lapatinib is a potent and reversible dual inhibitor that targets the intracellular tyrosine kinase domains of both EGFR (ErbB1) and HER2 (ErbB2).[1] In many cancers, particularly certain types of breast and lung cancer, these receptors are overexpressed or dysregulated, leading to uncontrolled cell proliferation. Lapatinib competitively binds to the ATP-binding site within the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[9] The primary pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are crucial for cell proliferation and survival.[1] By blocking these pathways, Lapatinib can induce cell cycle arrest and apoptosis in cancer cells.[1]

Structure-Activity Relationship (SAR)

The biological activity of 4-anilinoquinazolines is highly dependent on the substitution patterns on both the quinazoline core and the aniline moiety.

-

Aniline Substituents: Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[8]

-

Quinazoline Substituents: Electron-donating groups on the quinazoline ring, such as methoxy groups at the 6- and 7-positions, have been shown to significantly enhance inhibitory potency against EGFR.[8] The side chain at the 6-position, introduced via coupling to the iodo-intermediate, is crucial for modulating activity and targeting other kinases, such as VEGFR.[9]

Quantitative Biological Data

The following table summarizes the inhibitory activity of selected 4-anilinoquinazoline derivatives against various cancer cell lines. This data highlights the potential for developing potent anticancer agents from the this compound scaffold.

| Compound | Cell Line | Target(s) | IC₅₀ (µM) | Reference |

| Lapatinib | BT474 (HER2+) | EGFR, HER2 | 0.1 | [7] |

| Gefitinib | T98G (Glioblastoma) | EGFR | 37.8 | [5] |

| Erlotinib | T98G (Glioblastoma) | EGFR | 21.3 | [5] |

| Compound 10b | HCT-116 (Colon) | - | 2.8 | [5] |

| Compound 10b | T98G (Glioblastoma) | - | 2.0 | [5] |

| Compound 9 ** | MGC-803 (Gastric) | - | 1.89 | [10] |

*Compound 10b is a 6-bromo-N-(3-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine.[5] **Compound 9 is N-(4-bromophenyl)-2-phenylquinazolin-4-amine.[10]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists, offering a robust and versatile platform for the synthesis of kinase inhibitors and other biologically active molecules. Its well-defined reactivity allows for the systematic and efficient construction of diverse chemical libraries. The profound clinical success of Lapatinib, a direct descendant of this intermediate, underscores the therapeutic potential held within the 4-anilinoquinazoline scaffold. Future research leveraging this key building block will undoubtedly continue to fuel the discovery and development of novel targeted therapies for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 8. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline: A Key Intermediate in Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Chloro-6-iodoquinazoline. This pivotal quinazoline derivative serves as a critical building block in the synthesis of various biologically active compounds, most notably in the development of targeted cancer therapies. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₄ClIN₂.[1][2] Its structure is characterized by a quinazoline core substituted with a chlorine atom at the 4th position and an iodine atom at the 6th position.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 98556-31-1[1][2][3] |

| Molecular Formula | C₈H₄ClIN₂[1][2] |

| Molecular Weight | 290.49 g/mol [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1I)C(=NC=N2)Cl[2] |

| InChI | InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H[1][2] |

| InChIKey | BDAIUOPDSRAOKI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | Light Brown to Dark Grey Solid[1][4] |

| Melting Point | 175.0 to 179.0 °C[1][5] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C at 760 mmHg[1][5] |

| Density (Predicted) | 2.017 ± 0.06 g/cm³[1][5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated)[1] |

| pKa (Predicted) | 0.15 ± 0.30[1] |

| Flash Point (Predicted) | 173.4 ± 22.3 °C[5] |

| Refractive Index (Predicted) | 1.740[5] |

| Stability | Hygroscopic[1] |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted therapies, most notably Lapatinib.[1][3][4] Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6] The versatile reactivity of the chlorine and iodine substituents on the quinazoline core allows for the strategic construction of complex molecular architectures required for potent and selective kinase inhibition.[4]

The chlorine atom at the 4-position is susceptible to nucleophilic substitution by amines, a key step in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of kinase inhibitors.[4][6] The iodine atom at the 6-position can be utilized in cross-coupling reactions to introduce further molecular diversity.[4]

Signaling Pathway Context: Tyrosine Kinase Inhibition

As this compound is a key building block for tyrosine kinase inhibitors like Lapatinib, understanding the general mechanism of action of these drugs is crucial for drug development professionals. The following diagram illustrates a simplified signaling pathway and the inhibitory action of a tyrosine kinase inhibitor.

Caption: Simplified mechanism of a Receptor Tyrosine Kinase (RTK) inhibitor.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from 6-iodoquinazolin-4-one or its tautomer, 6-iodo-4(H)-quinazolinone. Below are detailed protocols based on literature procedures.[1][4]

Method 1: Using Thionyl Chloride

This protocol involves the chlorination of 6-iodoquinazolin-4-ol using thionyl chloride.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Detailed Procedure:

-

To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL) as a catalyst.[4]

-

Heat the mixture to reflux and maintain for 4.5 hours.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Evaporate the mixture to dryness under reduced pressure.[4]

-

Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[4]

-

Evaporate the solution to dryness under reduced pressure. Repeat this DCM/toluene addition and evaporation step one more time to ensure complete removal of residual thionyl chloride.[4]

-

The final product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[4]

Method 2: Using Oxalyl Chloride

This method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) for the chlorination.[1]

Detailed Procedure:

-

Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 3.20 mL) to a stirred solution of 1,2-dichloroethane (DCE, 10 mL) in a flask cooled in an ice-water bath.[1][3]

-

Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form during the addition.[1][3]

-

After the addition is complete, remove the ice-water bath and continue stirring the mixture at room temperature for 5 minutes.[1][3]

-

Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches under a nitrogen atmosphere.[1][3]

-

Immediately heat the mixture to reflux and maintain for 4.5 hours.[1][3]

-

Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 mL).[1]

-

Extract the aqueous layer with dichloromethane (DCM, approximately 500 mL), followed by two additional extractions with DCM (2 x 50 mL).[1][3]

-

Combine all organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1][3]

-

The product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[1][3]

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Description |

| H315 | Causes skin irritation[2][5] |

| H319 | Causes serious eye irritation[2][5] |

| H335 | May cause respiratory irritation[2] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas (nitrogen or Argon) at 2–8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[7]

This guide provides a foundational understanding of this compound, a molecule of significant interest in contemporary medicinal chemistry and drug development. Its strategic importance as a synthetic intermediate underscores the continuous need for high-purity materials and well-defined synthetic protocols in the pharmaceutical industry.

References

- 1. This compound CAS#: 98556-31-1 [m.chemicalbook.com]

- 2. This compound | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 98556-31-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

4-Chloro-6-iodoquinazoline: A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-iodoquinazoline, a critical heterocyclic intermediate in contemporary medicinal chemistry. The document details its discovery and historical development, focusing on its pivotal role in the synthesis of targeted cancer therapeutics. A thorough examination of its physicochemical properties, supported by tabulated quantitative data, is presented. Furthermore, detailed experimental protocols for its synthesis are provided, alongside visualizations of key synthetic pathways to facilitate a deeper understanding of the chemical processes involved. This guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the synthesis and application of this vital chemical scaffold.

Discovery and History

The history of this compound is intrinsically linked to the broader development of quinazoline-based pharmaceuticals. The foundational quinazoline ring system was first synthesized in 1869 by Peter Griess.[1] However, the specific discovery of this compound is more recent and is closely associated with the quest for potent and selective enzyme inhibitors in cancer therapy.

Its emergence as a key chemical intermediate is largely credited to the extensive research and development efforts in the field of tyrosine kinase inhibitors. Specifically, the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, a 4-anilinoquinazoline derivative, relies heavily on this compound as a starting material.[2] Patents filed in the late 1990s and early 2000s by pharmaceutical companies, such as GlaxoSmithKline, describe the synthesis of Lapatinib and related compounds, implicitly detailing the initial preparations of this compound as a necessary precursor.[3] While a singular "discovery" paper for this intermediate is not prominent, its history is documented within the patent literature detailing the synthesis of the now FDA-approved anticancer drug, Tykerb® (Lapatinib).[4]

The strategic incorporation of both a chlorine atom at the 4-position and an iodine atom at the 6-position of the quinazoline core provides two distinct reactive sites. This dual functionality is crucial for the sequential construction of complex molecules like Lapatinib, allowing for nucleophilic substitution at the 4-position and subsequent cross-coupling reactions at the 6-position.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light brown to dark gray powder.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClIN₂ | [5] |

| Molecular Weight | 290.49 g/mol | [5] |

| CAS Number | 98556-31-1 | [5] |

| Melting Point | 175.0 to 179.0 °C | [5] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [5] |

| Density (Predicted) | 2.017 ± 0.06 g/cm³ | [5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [5] |

| pKa (Predicted) | 0.15 ± 0.30 | [5] |

Experimental Protocols

The synthesis of this compound is typically achieved from readily available precursors. Two common methods are detailed below.

Synthesis from 6-iodoquinazolin-4-ol

This method involves the chlorination of 6-iodoquinazolin-4-ol using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Method A: Using Thionyl Chloride

-

Reactants:

-

6-iodoquinazolin-4-ol (5.0 g, 18 mmol)

-

Thionyl chloride (10 mL)

-

Dimethylformamide (DMF) (0.5 mL)

-

Dichloromethane (DCM)

-

Toluene

-

-

Procedure:

-

To a solution of 6-iodoquinazolin-4-ol in thionyl chloride, slowly add dimethylformamide.

-

Heat the mixture to reflux and maintain for 4.5 hours.

-

Cool the reaction mixture to room temperature.

-

Evaporate the mixture to dryness under reduced pressure.

-

Dissolve the residue in dichloromethane and add toluene.

-

Evaporate again under reduced pressure to remove residual thionyl chloride. This step is typically repeated.

-

The resulting brown solid is the desired product, this compound (Yield: 5.2 g, 99%).[5]

-

Method B: Using Oxalyl Chloride

-

Reactants:

-

6-iodoquinazolin-4-ol (5.0 g, 18 mmol)

-

Oxalyl chloride (5.2 mL, 60 mmol)

-

Anhydrous Dimethylformamide (DMF) (3.20 mL)

-

1,2-dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in 1,2-dichloroethane in an ice-water bath.

-

Slowly add a solution of oxalyl chloride in DCE dropwise. A white precipitate may form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.

-

Add 6-iodoquinazolin-4-ol in batches and immediately heat the mixture to reflux for 4.5 hours.

-

Cool the reaction to room temperature.

-

Pour the mixture into an excess of ice-water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a brown solid (Yield: 5.2 g, 99%).[5]

-

Synthesis from 5-iodo-2-aminobenzoic acid

This is a two-step process starting from 5-iodo-2-aminobenzoic acid.

-

Reactants:

-

5-iodo-2-aminobenzoic acid

-

Formamide

-

Phosphorus oxychloride

-

Triethylamine

-

Toluene

-

-

Procedure:

-

Step 1: Synthesis of 6-iodo-3H-quinazolin-4-one

-

Place 5-iodo-2-aminobenzoic acid in formamide and then mix with phosphorus oxychloride.

-

The reaction yields 6-iodo-3H-quinazolin-4-one.[2]

-

-

Step 2: Synthesis of this compound

-

Mix the 6-iodo-3H-quinazolin-4-one from the previous step with triethylamine and phosphorus oxychloride in toluene.

-

The reaction yields this compound.[2]

-

-

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: Synthesis of this compound from 6-iodoquinazolin-4-ol.

Caption: Two-step synthesis of this compound.

Role in Lapatinib Synthesis

The following workflow illustrates the critical role of this compound in the synthesis of Lapatinib.

Caption: Role of this compound in Lapatinib synthesis.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is relatively recent and tied to the development of targeted therapeutics, its utility as a versatile building block is undeniable. The detailed synthetic protocols and understanding of its chemical properties provided in this guide are intended to support the ongoing efforts of researchers in the development of novel pharmaceuticals. As the landscape of medicinal chemistry continues to evolve, the strategic application of such well-defined intermediates will undoubtedly continue to play a crucial role in the creation of next-generation therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 3. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 4. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

For researchers, scientists, and professionals in drug development, 4-chloro-6-iodoquinazoline is a crucial intermediate compound. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant role in the synthesis of targeted cancer therapies.

Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Iodo-4-chloroquinazoline, QUINAZOLINE, 4-CHLORO-6-IODO-[1][2]

Chemical and Physical Properties

This compound is a solid that appears light brown to dark gray at room temperature.[3][4] It is recognized as a key intermediate in the synthesis of various biologically active compounds, most notably Lapatinib, a tyrosine kinase inhibitor.[3][4][5] The compound's structure, which includes both chlorine and iodine atoms on the quinazoline ring, gives it specific reactivity that is valuable in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 98556-31-1 | [1][4][5] |

| Molecular Formula | C8H4ClIN2 | [1][4][6] |

| Molecular Weight | 290.49 g/mol | [1][4][6] |

| Melting Point | 175.0 to 179.0 °C | [4][6] |

| Boiling Point (Predicted) | 363.2±22.0 °C | [4] |

| Density (Predicted) | 2.017±0.06 g/cm3 | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [4] |

| Appearance | Light Brown to Dark Grey Solid | [3][4] |

Experimental Protocols: Synthesis of this compound

Multiple methods for the synthesis of this compound have been documented. Below are two detailed protocols.

Method 1: Synthesis using Thionyl Chloride [3]

-

Slowly add dimethylformamide (DMF) (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).

-

Immediately heat the mixture to reflux and continue heating for 4.5 hours.

-

Cool the reaction mixture to room temperature.

-

Evaporate the mixture to dryness under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).

-

Evaporate the mixture to dryness under reduced pressure and repeat this step to remove residual thionyl chloride.

-

The resulting product is this compound as a brown solid (5.2 g, 99% yield).

Method 2: Synthesis using Oxalyl Chloride [3][4][5]

-

Under a nitrogen atmosphere, cool a stirred solution of 1,2-dichloroethane (DCE) (10 ml) in an ice-water bath.

-

Add anhydrous dimethylformamide (DMF) (3.20 ml) to the solution.

-

Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white precipitate will form.

-

After the addition is complete, remove the ice-water bath and stir the reaction mixture at room temperature for 5 minutes.

-

Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches under a nitrogen flow.

-

Immediately heat the mixture to reflux and maintain for 4.5 hours.

-

Cool the reaction to room temperature.

-

Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 ml).

-

Extract the aqueous layer with dichloromethane (DCM) (approximately 500 ml), followed by two additional extractions with DCM (50 ml each).

-

Combine all organic extracts, dry with anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

This yields 5.2 g (99% yield) of this compound as a brown solid.[4][5]

Role in Drug Synthesis: Lapatinib

This compound is a critical intermediate in the synthesis of Lapatinib, an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor used in cancer therapy.[3] The chlorine atom at the 4-position can be displaced by nucleophilic reagents, such as organic amines, while the iodine atom at the 6-position can participate in coupling reactions.[3]

The synthesis of Lapatinib involves the reaction of this compound with another compound, where the amino group of the nucleophile displaces the chlorine atom on the quinazoline ring.[7]

Caption: Workflow for the synthesis of a Lapatinib intermediate.

References

- 1. This compound | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98556-31-1 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 98556-31-1 [m.chemicalbook.com]

- 5. This compound | 98556-31-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

4-Chloro-6-iodoquinazoline molecular weight and formula

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of targeted cancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated quinazoline derivative. Its chemical structure incorporates a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 4 and an iodine atom at position 6. These features make it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C8H4ClIN2 | [1][2] |

| Molecular Weight | 290.49 g/mol | [1][2] |

| CAS Number | 98556-31-1 | [2][3] |

| Appearance | Dark Grey Solid | [2] |

| Melting Point | 175.0 to 179.0 °C | [2] |

| Boiling Point | 363.2±22.0 °C | [2] |

Applications in Drug Synthesis

This compound is a crucial intermediate in the synthesis of several kinase inhibitors, most notably Lapatinib.[2][3] Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The 4-chloro and 6-iodo substitutions on the quinazoline core provide reactive sites for the subsequent coupling reactions required to build the final drug molecule.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on literature procedures.

Materials:

-

6-Iodoquinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Inert solvent (e.g., Toluene)

Procedure:

-

A reaction vessel is charged with 6-iodoquinazolin-4-one and an inert solvent such as toluene.

-

A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension.

-

Thionyl chloride is added dropwise to the mixture at room temperature.

-

The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting crude product is purified, typically by recrystallization from an appropriate solvent, to yield this compound as a solid.

Logical Workflow for Synthesis

The synthesis of this compound from 6-Iodoquinazolin-4-one can be visualized as a straightforward chlorination reaction.

Caption: Workflow for the synthesis of this compound.

This guide has provided core technical information regarding this compound, including its physicochemical properties and a representative synthetic protocol. Its role as a key intermediate highlights its importance in the development of targeted therapies.

References

4-Chloro-6-iodoquinazoline physical and chemical properties

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic compound. Its unique structure, featuring both chlorine and iodine substituents, makes it a versatile intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry.

Physical and Chemical Properties

This compound is a solid compound at room temperature, appearing as a light brown to dark grey powder.[1][2] It is characterized by its hygroscopic nature, requiring storage under an inert atmosphere to maintain its stability.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 98556-31-1 | [1][3][4] |

| Molecular Formula | C₈H₄ClIN₂ | [1][3][4] |

| Molecular Weight | 290.49 g/mol | [1][3][4] |

| Appearance | Light Brown to Dark Grey Solid | [1][2] |

| Melting Point | 175.0 to 179.0 °C | [1][2][3] |

| Boiling Point | 363.2 ± 22.0 °C (Predicted) | [1][2][3] |

| Density | 2.017 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in Chloroform and heated Methanol. | [1][2] |

| Stability | Hygroscopic | [1][2] |

| pKa | 0.15 ± 0.30 (Predicted) | [1][2] |

| XLogP3 | 3.2 | [3][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][2] |

Chemical Reactivity and Applications

This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of its halogen substituents. The chlorine atom at the 4-position is susceptible to nucleophilic substitution by reagents such as amines and alcohols.[5] The iodine atom at the 6-position can readily participate in coupling reactions and other substitution reactions, allowing for further functionalization of the quinazoline core.[5]

This dual reactivity makes it a highly valuable intermediate in medicinal chemistry. Its most prominent application is in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in the treatment of certain types of breast cancer.[1][5] Beyond Lapatinib, it is utilized in the development of novel anticancer and antimicrobial agents, as well as in the exploration of new quinazoline-based drug candidates.[6] Researchers leverage its structure to develop compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The compound also finds use in the agrochemical industry as a precursor for herbicides and pesticides.[6]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.

Method 1: Synthesis from 6-iodoquinazolin-4-ol using Thionyl Chloride

This protocol involves the chlorination of 6-iodoquinazolin-4-ol using thionyl chloride with dimethylformamide (DMF) as a catalyst.

Experimental Workflow:

Caption: Synthesis of this compound via Thionyl Chloride.

Procedure:

-

Slowly add dimethylformamide (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).[5]

-

Immediately heat the mixture to reflux and maintain for 4.5 hours.[5]

-

Cool the reaction mixture to room temperature.[5]

-

Evaporate the mixture to dryness under reduced pressure.[5]

-

Dissolve the resulting residue in dichloromethane (DCM, 20 mL) and add toluene (50 mL).[5]

-

Evaporate the solution to dryness under reduced pressure and repeat this dissolution and evaporation step once more to ensure complete removal of thionyl chloride.[5]

-

The final product, this compound, is obtained as a brown solid with a 99% yield.[5]

Method 2: Synthesis from 6-iodo-4(H)-quinazolinone using Oxalyl Chloride

This alternative method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) for the chlorination step.

Experimental Workflow:

Caption: Synthesis of this compound via Oxalyl Chloride.

Procedure:

-

Add anhydrous dimethylformamide (DMF, 3.20 ml) to a stirred solution of 1,2-dichloroethane (DCE, 10 ml) under a nitrogen atmosphere and cool in an ice water bath.[1][7]

-

Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white precipitate will form.[1][7]

-

After the addition is complete, remove the ice water bath and continue stirring at room temperature for 5 minutes.[1][7]

-

Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches to the reaction mixture.[7]

-

Heat the mixture to reflux and maintain for 4.5 hours.[7]

-

Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approx. 300 ml).[1][7]

-

Extract the aqueous layer with dichloromethane (DCM, approx. 500 ml), followed by two additional extractions with DCM (2 x 50 ml).[1][7]

-

Combine the organic extracts, dry with anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.[1][7]

-

This yields 5.2 g (99% yield) of this compound as a brown solid.[1][7]

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4] It may also cause respiratory irritation (H335).[4] Standard laboratory safety precautions, including the use of protective gloves, eye protection, and a dust mask, should be employed when handling this compound.[4]

References

- 1. This compound CAS#: 98556-31-1 [m.chemicalbook.com]

- 2. This compound | 98556-31-1 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 98556-31-1 [chemicalbook.com]

4-Chloro-6-iodoquinazoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Chloro-6-iodoquinazoline. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established qualitative information, inferred properties from structurally similar compounds, and detailed experimental protocols based on industry standards to enable researchers to conduct their own precise assessments.

Core Properties of this compound

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] A thorough understanding of its solubility and stability is critical for its effective use in research and drug development, influencing aspects from reaction conditions and formulation to storage and handling.

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for this compound in a range of common laboratory solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Temperature | Source |

| Chloroform | Slightly Soluble | Not Specified | [1] |

| Methanol | Slightly Soluble | Heated | [1] |

Based on the solubility of structurally analogous compounds, such as other 4-chloroquinazoline derivatives, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Conversely, its aqueous solubility is expected to be poor.

To empower researchers to ascertain precise solubility data for their specific applications, a detailed experimental protocol for determining thermodynamic solubility is provided in Section 4.

Stability Profile

The stability of this compound is a crucial factor for its storage and handling to prevent degradation and ensure the integrity of experimental results.

Table 2: Stability and Storage Recommendations for this compound

| Parameter | Recommendation/Observation | Source |

| Storage Temperature | 2–8 °C | [1] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |

| Hygroscopicity | Hygroscopic | [2] |

The hygroscopic nature of this compound necessitates storage in a dry, inert atmosphere to prevent moisture-induced degradation. While specific degradation pathways have not been detailed in the literature for this compound, halogenated quinazolines can be susceptible to hydrolysis, photolysis, and thermal degradation. Forced degradation studies, as outlined in the experimental protocols in Section 5, are essential to identify potential degradation products and establish a comprehensive stability profile. The presence of an iodine substituent may also influence its photochemical behavior.[3]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, Chloroform)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check for equilibrium by analyzing samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered saturated solution if necessary to fall within the linear range of the calibration curve.

-

-

Calculation:

-

Calculate the solubility from the concentration of the saturated solution, expressed in units such as mg/mL or mol/L.

-

References

The Pivotal Role of 4-Chloro-6-iodoquinazoline Derivatives in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Among its numerous derivatives, 4-Chloro-6-iodoquinazoline has emerged as a critical synthon for a new generation of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on their anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound Derivatives

This compound is a key intermediate in the synthesis of numerous biologically active compounds, most notably in the development of tyrosine kinase inhibitors (TKIs). The strategic placement of the chloro group at the 4-position and the iodo group at the 6-position provides versatile handles for chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of pharmacological activities. The 4-chloro substituent is a reactive site for nucleophilic substitution, enabling the introduction of various amine-containing pharmacophores, a common feature in many kinase inhibitors. The 6-iodo position is amenable to cross-coupling reactions, such as the Suzuki and Sonogashira reactions, facilitating the introduction of aryl, heteroaryl, or alkynyl groups to explore additional binding interactions with target proteins.

The primary anticancer mechanism of action for many this compound derivatives involves the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. By targeting these critical signaling nodes, this compound derivatives represent a promising class of therapeutic agents.

Quantitative Analysis of Biological Activity

The anticancer efficacy of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various 4-substituted-6-iodoquinazoline derivatives.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 4-Anilino-6-iodoquinazoline Derivatives against Various Cancer Cell Lines

| Compound Reference | Substitution at 4-position | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |

| 9c [2] | N-alkyl substituted | 5.25 | 5.17 | 6.00 | 5.00 |

| Sorafenib (Reference) [2] | - | 4.04 | >10 | 5.05 | 4.00 |

| Erlotinib (Reference) [2] | - | 5.49 | 8.20 | 13.91 | 7.73 |

Table 2: Kinase Inhibitory Activity (IC50 in µM) of 4-Anilino-6-iodoquinazoline Derivatives

| Compound Reference | Target Kinase | IC50 (µM) |

| 9c [2] | VEGFR-2 | 0.85 |

| 9c [2] | EGFRT790M | 0.22 |

| 9c [2] | EGFRWT | 0.15 |

| Sorafenib (Reference) [2] | VEGFR-2 | - |

| Erlotinib (Reference) [2] | EGFRWT | - |

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound derivatives.

Synthesis of 4-Anilino-6-iodoquinazoline Derivatives

A general method for the synthesis of 4-anilino-6-iodoquinazoline derivatives involves the nucleophilic substitution of the 4-chloro group of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline

-

Isopropanol or other suitable solvent

-

Reflux apparatus

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

A mixture of this compound (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) is dissolved in isopropanol.

-

The reaction mixture is heated to reflux and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold isopropanol, and dried.

-

If necessary, the crude product is purified by silica gel column chromatography to afford the pure 4-anilino-6-iodoquinazoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂)[5]

-

ATP

-

EGFR-specific substrate (e.g., a synthetic peptide)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compound at various concentrations.[6]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[6]

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. A lower luminescence signal indicates higher kinase activity (less inhibition).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]

-

ATP

-

VEGFR-2 specific substrate (e.g., Poly(Glu,Tyr) 4:1)[8]

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., Kinase-Glo™ MAX)[8]

-

Microplate reader capable of reading luminescence

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[7][8]

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kinase assay reagent according to the manufacturer's instructions.[7]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is intrinsically linked to their ability to modulate key signaling pathways in cancer cells. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for evaluating these compounds.

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

Caption: General Experimental Workflow for the Evaluation of this compound Derivatives.

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold in the ongoing quest for novel anticancer agents. Their ability to be readily functionalized at both the 4- and 6-positions allows for the systematic exploration of chemical space to optimize potency and selectivity against key oncogenic drivers like EGFR and VEGFR-2. The data and protocols presented in this technical guide underscore the significant potential of this compound class. Future research efforts should continue to focus on the design and synthesis of novel derivatives with improved pharmacological profiles, including enhanced activity against drug-resistant kinase mutants and reduced off-target toxicities. A thorough understanding of the structure-activity relationships, guided by the robust experimental methodologies outlined herein, will be paramount in advancing these promising compounds from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. benchchem.com [benchchem.com]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Quinazoline-Based Kinase Inhibitors

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of fused benzene and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives are central to the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[1][4][5]

This guide provides a comprehensive overview of quinazoline-based kinase inhibitors, focusing on their mechanism of action, key molecular targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), structure-activity relationships, and the experimental protocols used for their evaluation. Several quinazoline-based drugs, including gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, have received FDA approval and are integral to the clinical management of various cancers, underscoring the therapeutic significance of this chemical class.[6][7][8][9][10][11][12]

Mechanism of Action: Targeting the ATP-Binding Site

The vast majority of quinazoline-based kinase inhibitors function as ATP-competitive inhibitors.[4] They are designed to target the ATP-binding pocket within the catalytic domain of the kinase. By mimicking the adenine moiety of ATP, the quinazoline core establishes key hydrogen bond interactions with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the catalytic domain. This reversible binding physically blocks ATP from accessing its binding site, thereby preventing the phosphotransfer reaction that is essential for signal transduction.[2]

The development of these inhibitors has progressed through several generations:

-

First-Generation (Reversible Inhibitors): These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP pocket of wild-type and certain activating mutant forms of kinases like EGFR.[13][14]

-

Second-Generation (Covalent Irreversible Inhibitors): To overcome resistance, inhibitors like afatinib and dacomitinib were developed.[7][14] They feature a reactive group (a Michael acceptor) that forms a covalent bond with a specific cysteine residue near the ATP-binding site, leading to permanent inactivation of the kinase.[14]

-

Third-Generation (Mutant-Selective Inhibitors): These were designed to specifically target resistance mutations, such as the T790M "gatekeeper" mutation in EGFR, while sparing the wild-type receptor to reduce toxicity.[13][14]

-

Fourth-Generation (Allosteric Inhibitors): Representing a newer approach, these inhibitors bind to an allosteric site distinct from the ATP pocket, inducing a conformational change that inactivates the kinase.[14]

Key Kinase Targets and Signaling Pathways

Quinazoline derivatives have been successfully developed to inhibit a range of protein kinases, with EGFR and VEGFR being the most prominent targets in oncology.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][15] Its overexpression or activating mutations are common in various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[2][16] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Quinazoline inhibitors block the initial autophosphorylation step, effectively shutting down these pro-survival and proliferative signals.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[3] VEGFR-2 is the primary mediator of angiogenesis.[3][15][16] Binding of its ligand, VEGF, triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways that lead to endothelial cell proliferation, migration, and survival. Several quinazoline-based inhibitors, such as vandetanib, are multi-targeted and potently inhibit both EGFR and VEGFR-2, providing a dual mechanism for halting tumor progression.[3][15]

Structure-Activity Relationship (SAR) of Quinazoline Inhibitors

The potency and selectivity of quinazoline inhibitors are highly dependent on the substituents at various positions of the core structure. Extensive SAR studies have established several key principles:[17]

-

Position 4 (C4): The 4-anilino substitution is a critical pharmacophore for binding to the ATP pocket of kinases like EGFR and VEGFR.[2][16] The aniline ring projects into a hydrophobic pocket, and substitutions on this ring can modulate potency and selectivity. For example, a 3-chloro-4-fluoroaniline moiety (as in gefitinib) or a 3-ethynylaniline (as in erlotinib) are well-tolerated.[18]

-

Positions 6 and 7 (C6/C7): These positions are directed towards the solvent-exposed region of the ATP-binding cleft. Introducing solubilizing groups, such as methoxy or more complex ethers (e.g., 6,7-bis(2-methoxyethoxy) in erlotinib), can significantly improve pharmacokinetic properties and potency.[7][18] These groups can also be used as attachment points for reactive moieties in covalent inhibitors.[17]

-

Quinazoline Nitrogen (N1): The N1 atom of the quinazoline ring is a crucial hydrogen bond acceptor, typically interacting with a backbone NH group (e.g., Met793 in EGFR) in the hinge region of the kinase.[19]

Data Presentation: Biological Activity of Representative Inhibitors

The following tables summarize the inhibitory activities of key FDA-approved and experimental quinazoline-based kinase inhibitors against target kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Gefitinib | EGFR | 3.22 - 39 | [4][11][18] |

| Erlotinib | EGFR | 3 - 33.25 | [7][18] |

| Lapatinib | EGFR/HER2 | 27.06 (EGFR) | [11] |

| Vandetanib | VEGFR-2 | 11 | [11] |

| Afatinib | EGFR | - | [6][9] |

| Dacomitinib | EGFR | - | [7][10][12] |

| Compound 5 | EGFR | 1 | [11] |

| Compound 13 | EGFR | 5.06 | [11] |

| Compound 27 | VEGFR-2 | 16 | [2] |

| Compound 46 | VEGFR-2 | 5.4 | [4] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Gefitinib | A431 | Epidermoid Carcinoma | 8.37 | [7] |

| Gefitinib | A549 | Lung Carcinoma | 15.59 | [7] |

| Erlotinib | A431 | Epidermoid Carcinoma | 3.4 | [7] |

| Compound 24 | A549 | Lung Carcinoma | 6.54 | [7] |

| Compound 24 | A431 | Epidermoid Carcinoma | 4.04 | [7] |

| Compound 38 | PC3 | Prostate Cancer | 4.09 | [4] |

| Compound 38 | MCF7 | Breast Cancer | 1 | [4] |

| Compound 38 | HT-29 | Colorectal Cancer | 5.02 | [4] |

| Compound 6c | HepG2 | Liver Cancer | 2.6 | [20] |

| Compound 6c | MCF-7 | Breast Cancer | 3.5 | [20] |

Experimental Protocols & Workflows

The discovery and development of kinase inhibitors involve a multi-stage process of synthesis, in vitro screening, and cell-based evaluation.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for functionalizing the quinazoline core, enabling the synthesis of diverse compound libraries for SAR studies.[1]

-

Reaction Setup: In a nitrogen-flushed flask, dissolve the halo-quinazoline starting material (e.g., 4-chloro-6,7-dimethoxyquinazoline) (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Generic Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Materials: Purified recombinant kinase, specific peptide substrate, [γ-³³P]ATP, kinase reaction buffer, test compounds (dissolved in DMSO), and phosphocellulose filter plates.

-

Reaction Preparation: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the purified kinase enzyme.

-

Compound Addition: Add the test compounds at various concentrations (typically a serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Detection: Wash the filter plate multiple times to remove unbound radioactivity. After drying, add a scintillant and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity and viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Quinazoline-based kinase inhibitors represent a cornerstone of modern targeted cancer therapy. Their success is built on a deep understanding of kinase biology and a robust synthetic chemistry framework that allows for extensive structure-activity relationship studies. The development from first-generation reversible inhibitors to third-generation mutant-selective covalent drugs illustrates the field's rapid evolution to combat acquired drug resistance.[6][14][21]

Future research will continue to focus on overcoming resistance mechanisms, particularly the C797S mutation in EGFR which renders third-generation inhibitors ineffective.[14][21] The design of dual-target inhibitors (e.g., EGFR/VEGFR-2 or EGFR/c-Met) and the exploration of allosteric inhibition are promising strategies to enhance efficacy and circumvent resistance.[2][15] As our understanding of cancer signaling networks deepens, the versatile quinazoline scaffold will undoubtedly remain a critical component in the design of the next generation of precision medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. ijpbs.com [ijpbs.com]

- 17. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 21. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogen Advantage: A Technical Guide to the Medicinal Chemistry of Halogenated Quinazolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of halogenation in the design and application of quinazoline-based therapeutic agents. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinazoline core has proven to be a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and drug-like characteristics.[3][4][5] This guide delves into the synthesis, biological activities, structure-activity relationships (SAR), and therapeutic applications of halogenated quinazolines, with a focus on their utility in oncology.

The Quinazoline Scaffold: A Privileged Heterocycle

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile scaffold found in a variety of bioactive molecules.[6][7] Its rigid, planar structure provides a suitable framework for interacting with various biological targets, including enzymes and receptors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to ligand-receptor binding. Furthermore, the benzene ring and various positions on the pyrimidine ring are amenable to substitution, allowing for the fine-tuning of physicochemical and biological properties.[8][9]

The Impact of Halogenation on Quinazoline Derivatives